molecular formula C17H12BrFN2O2 B2760982 N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide CAS No. 955701-36-7

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Cat. No. B2760982
CAS RN: 955701-36-7
M. Wt: 375.197
InChI Key: BXNPKHOOZHBUQF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, also known as BML-284, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in cancer research. This compound belongs to the class of oxazole carboxamides and has been found to exhibit potent inhibitory effects on the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell proliferation.

Scientific Research Applications

Synthesis Methods

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, due to its complex structure, is involved in various synthetic pathways that are crucial for producing oxazole derivatives. The compound's relevance is highlighted in the synthesis of 2-phenyl-4,5-substituted oxazoles, employing intramolecular copper-catalyzed cyclization of functionalized enamides. This method showcases the versatility of oxazole derivatives in introducing ester, N-substituted carboxamide, or acyl functionalities, which are instrumental in synthesizing naturally occurring diaryloxazoles and novel trisubstituted bisoxazoles (S. Vijay Kumar et al., 2012).

Chemical Transformations and Biological Applications

The oxazole ring, a core component of N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, is pivotal in medicinal chemistry and organic synthesis. For instance, oxazoles serve as masked forms of activated carboxylic acids, facilitating the synthesis of macrolides, including recifeiolide and curvularin, through photooxygenation and selective nucleophilic attack processes (H. Wasserman et al., 1981). Furthermore, oxazole derivatives exhibit fluorescent properties, making them suitable as fluorescent probes in biochemical studies. The photophysical properties of oxazole derivatives, coupled with their high fluorescence quantum yields and solvent sensitivity, underscore their potential in designing fluorescent labels for peptides and proteins (P. Ferreira et al., 2010).

Antitumor Activity

The structural motif of oxazole is also recognized for its antitumor activities. The synthesis of specific oxazole derivatives, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been reported to inhibit the proliferation of cancer cell lines. This highlights the therapeutic potential of oxazole derivatives in cancer treatment, providing a foundation for future drug discovery and development efforts (Xuechen Hao et al., 2017).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c1-10-8-12(18)4-7-14(10)21-16(22)17-20-9-15(23-17)11-2-5-13(19)6-3-11/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNPKHOOZHBUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

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